molecular formula C9H16ClNO B1450516 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride CAS No. 1864072-71-8

1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1450516
M. Wt: 189.68 g/mol
InChI Key: RHCAGZGGMIDNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. For example, 2-acetylfuran is used as a building block in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, and UV-visible spectroscopy . These techniques can provide information about the vibrational frequencies, electronic transitions, and other properties of the molecule.


Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution, similar to benzene rings . The specific reactions that “1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride” can undergo would depend on its exact structure and the conditions of the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. For example, the melting point can be determined through thermal analysis, and the solubility can be determined through solubility tests .

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as recommendations for safe handling .

Future Directions

The future research directions for furan derivatives could include further exploration of their biological activity and potential uses in medicine. For example, new furan-based derivatives could be designed and synthesized to evaluate their cytotoxic and tubulin polymerization inhibitory activities .

properties

IUPAC Name

1-(furan-2-yl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCAGZGGMIDNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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